molecular formula C10H9N3O2 B8260738 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine CAS No. 96753-80-9

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine

Cat. No.: B8260738
CAS No.: 96753-80-9
M. Wt: 203.20 g/mol
InChI Key: XXZQYZCLPIMCBD-UHFFFAOYSA-N
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Description

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is a fused heterocyclic compound featuring a triazole ring annulated to a benzoxazine core. The benzoxazine scaffold is recognized for its biological versatility, particularly in anticancer, antimicrobial, and anti-inflammatory applications . The methyl group at position 8 likely influences lipophilicity and target selectivity, though explicit structure-activity relationship (SAR) data for this compound remains sparse in the literature.

Properties

IUPAC Name

8-methyl-2,4-dihydro-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-2-3-8-7(4-6)13-9(5-15-8)11-12-10(13)14/h2-4H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZQYZCLPIMCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=NNC(=O)N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541441
Record name 8-Methyl-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96753-80-9
Record name 8-Methyl-2,4-dihydro-1H-[1,2,4]triazolo[3,4-c][1,4]benzoxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can replace hydrogen atoms in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Evaluation

A study demonstrated that derivatives of benzoxazines exhibited significant cytotoxicity against several cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) with IC50 values ranging from 7.84 to 16.2 µM. These findings suggest that the triazolo-benzoxazine scaffold could be a lead for further structural optimization in anticancer drug development .

Cell Line IC50 (µM)
PC-37.84
MDA-MB-23116.2
U-87 MGNot specified

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects . The incorporation of triazole moieties in benzoxazines has been associated with enhanced activity against neurodegenerative diseases.

Case Study: Multi-target Directed Ligands

Research on multi-target directed ligands (MTDLs) has shown that compounds similar to this compound exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are crucial in neurodegenerative conditions like Alzheimer's disease. In vitro assays demonstrated that certain derivatives significantly inhibited MAO-B activity .

Drug Development Potential

The structural characteristics of this compound make it a valuable candidate for further drug development.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activities. Characterization techniques such as NMR and IR spectroscopy have been employed to confirm the structures of synthesized compounds .

Pharmacological Properties

The pharmacological properties of this compound extend beyond anticancer activity; it also shows potential as an antimicrobial agent and in anti-inflammatory applications due to its diverse chemical structure .

Mechanism of Action

The mechanism of action of 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death . The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine and related benzoxazine derivatives:

Compound Name Core Structure Key Substituents Biological Activity Mechanism/Target Potency/IC₅₀ Reference
This compound Triazolo-benzoxazine 8-Methyl, 1-oxo Anticancer, antimicrobial (hypothesized) Likely kinase or protease inhibition (inferred from SAR) N/A
4H-[1,2,4]Oxadiazolo[3,4-c][1,4]benzoxazine (NS2028) Oxadiazolo-benzoxazine 8-Bromo, 1-oxo Soluble guanylyl cyclase (sGC) inhibition Competitive sGC binding N/A
1,4-Benzoxazin-3-one sulphonamide Benzoxazinone-sulphonamide 3-one, sulphonamide PI3Kα inhibition ATP-competitive PI3Kα binding IC₅₀ = 0.71 µM (Mtb FDTS)
Tyrosine-based benzoxazine Benzoxazine-tyrosine hybrid Tyrosine side chain Anticancer (breast cancer) Apoptosis induction via caspase activation N/A
5-Benzyl-2-phenyl-6,8-dihydro-5H-1,2,4-triazolo[3,4-c][1,4]oxazin-2-ium salt Triazolo-oxazinium Benzyl, phenyl, hexafluoridophosphate counterion Asymmetric catalysis Chiral scaffold for enantioselective reactions N/A
3-Hydrazino-6-tert-butyl-1,2,4-triazolo[3,4-c]-1,2,4-triazin-5-one Triazolo-triazinone Hydrazino, tert-butyl Antiviral, antimicrobial (hypothesized) Unknown N/A

Key Insights:

Structural Modifications and Activity: The triazolo-benzoxazine core (target compound) shares similarities with oxadiazolo-benzoxazines (e.g., NS2028) but differs in heterocyclic fusion. The oxadiazole group in NS2028 confers sGC inhibition, whereas the triazole group may enhance interactions with kinases or proteases . Sulphonamide derivatives (e.g., 1,4-benzoxazin-3-one sulphonamide) exhibit PI3Kα inhibition, suggesting that electron-withdrawing substituents at position 3 enhance kinase targeting . Tyrosine-based hybrids demonstrate apoptosis induction, highlighting the role of amino acid conjugates in modulating cellular pathways .

Synthetic Accessibility :

  • NS2028 derivatives are synthesized via Suzuki-Miyaura cross-coupling, enabling aryl/heteroaryl substitutions at position 8 .
  • Triazolo-oxazinium salts (e.g., 5-benzyl-2-phenyl derivative) are prepared through alkylation and anion exchange, emphasizing the versatility of benzoxazine scaffolds in generating charged species for catalysis .

SAR and Toxicity: Substituents like methyl groups (position 8) may reduce systemic toxicity by improving metabolic stability, as seen in other benzoxazine derivatives .

Biological Activity

8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O2C_{10}H_{9}N_{3}O_{2}, with a molecular weight of approximately 203.20 g/mol. The compound features a triazole ring fused to a benzoxazine structure, which is known for its diverse biological activities.

Synthesis

Recent studies have focused on the synthesis of various benzoxazine derivatives, including this compound. The synthesis typically involves the cyclization of appropriate precursors under specific reaction conditions to yield the desired compound. For instance, the use of metal-free synthesis techniques has been reported to enhance yields and reduce environmental impact .

Antimicrobial Activity

Research indicates that compounds related to benzoxazines exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that derivatives of benzoxazines demonstrate effective antibacterial action against various strains of bacteria. For example, some derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Antifungal Activity : The antifungal properties of benzoxazine derivatives have also been explored. Certain compounds exhibit potent activity against Candida species with MIC values indicating strong efficacy .

Anticancer Potential

The anticancer activity of this compound has been evaluated against various cancer cell lines. Notably:

  • Cytotoxicity Studies : Compounds in this class have shown selective cytotoxic effects on malignant cells while exhibiting minimal toxicity towards normal human lung fibroblast cells (WI38). This selectivity suggests potential for development as safer anticancer agents .

The biological activities of this compound are believed to be mediated through interactions with specific biological targets:

  • Serotonin Receptor Antagonism : Some related compounds have demonstrated antagonistic effects on serotonin receptors (5HT3), which may contribute to their therapeutic effects in conditions such as nausea and vomiting associated with chemotherapy .

Case Studies

Several case studies highlight the promising biological activities of this compound:

  • Study on Antibacterial Efficacy :
    • A series of experiments demonstrated that modifications at the 2-position of the benzoxazine ring significantly enhanced antibacterial activity. For instance, introducing methyl groups led to improved binding affinity for bacterial targets .
  • Cytotoxicity Assessment :
    • In vitro assessments showed that certain derivatives exhibited IC50 values indicating potent cytotoxic effects against cancer cell lines such as MCF-7 and Bel-7402 .

Q & A

Basic Synthesis Methods

Q: What are the key steps for synthesizing 8-Methyl-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine? A: The synthesis involves cyclization reactions starting with a benzoxazinone intermediate. For example, reacting 2-phenyl-2H-1,4-benzoxazin-3(4H)-one with phosphorus pentasulfide (P₄S₁₀) in pyridine under reflux forms the thione intermediate. Subsequent treatment with methyl hydrazine or substituted hydrazines facilitates triazole ring formation. Cooling the reaction mixture and precipitating the product via ice-cold saturated NaCl yields crude crystals, which are purified via recrystallization (e.g., DMSO/methanol) to achieve the final compound .

Purification and Crystallization Techniques

Q: How can low yields during crystallization be addressed for triazolobenzoxazine derivatives? A: Low yields often arise from incomplete precipitation or solvent impurities. Optimize by:

  • Precipitation: Use ice-cold saturated NaCl to enhance crystallization efficiency .
  • Solvent Selection: Recrystallize from acetonitrile or DMSO/methanol mixtures to improve purity and crystal morphology .
  • Temperature Control: Gradual cooling (e.g., from reflux to room temperature) minimizes amorphous by-products .

Structural Characterization Methods

Q: What analytical techniques validate the structure of triazolobenzoxazine derivatives? A:

  • Single-Crystal X-ray Diffraction: Resolves bond lengths, angles, and crystallographic packing (e.g., disorder analysis in solvent molecules) .
  • UV-Vis Spectroscopy: Confirms π→π* transitions in the benzoxazine core (λmax ~250–300 nm) .
  • Elemental Analysis (CHN): Validates empirical formulas (e.g., C₁₅H₁₁N₃O for 1-phenyl derivatives) with <0.4% deviation .

Pharmacological Activity Testing

Q: How are diuretic or CNS-depressant activities of triazolobenzoxazines evaluated? A:

  • In Vivo Models: Administer compounds to rodents and measure urine output (diuretic effect) or sedation (CNS activity) .
  • Receptor Binding Assays: Screen for affinity to GABA_A receptors (common targets for benzodiazepine-like activity) .
  • Dose-Response Studies: Establish EC₅₀ values using behavioral tests (e.g., open-field or rotarod assays) .

Advanced Synthesis Optimization

Q: How can side reactions during triazole ring formation be minimized? A:

  • Reagent Stoichiometry: Use 1.1–1.2 equivalents of hydrazine derivatives to prevent incomplete cyclization .
  • Acid Catalysis: Add glacial acetic acid to accelerate imine formation and suppress by-products (e.g., hydrazone intermediates) .
  • Solvent Purity: Ensure anhydrous conditions (e.g., absolute ethanol) to avoid hydrolysis of reactive intermediates .

Computational Modeling for SAR

Q: How does DFT analysis inform structure-activity relationships (SAR) in benzoxazine derivatives? A:

  • Electron Density Maps: Identify nucleophilic/electrophilic regions (e.g., NBO analysis of lone pairs on triazole nitrogen) .
  • Conformational Studies: Compare energy-minimized structures to experimental X-ray data to predict bioactive conformers .
  • Docking Simulations: Model interactions with target proteins (e.g., serotonin receptors) to guide functional group modifications .

Addressing Contradictory Biological Data

Q: How to resolve discrepancies in reported biological activities of structurally similar analogs? A:

  • Metabolic Stability Testing: Assess hepatic microsomal degradation to rule out pharmacokinetic variability .
  • Isomer Separation: Use chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts activity (e.g., CNS vs. antibacterial effects) .
  • Crystallographic Validation: Confirm that polymorphic forms (e.g., hydrate vs. anhydrate) do not alter bioavailability .

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